Compound Description: Thiamine, also known as vitamin B1, is an essential nutrient involved in various metabolic processes. It plays a crucial role in carbohydrate metabolism and nerve function. In food science, increasing thiamine concentration during processing can enhance the kokumi taste activity of the final product. Kokumi is a Japanese term describing a taste sensation that enhances the richness, mouthfulness, and complexity of flavors.
Relevance: Thiamine is a precursor to various taste-modulating compounds, including several that are structurally similar to (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride. The shared structural features include a pyrimidine ring and a methylthio group.
Compound Description: S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine is a thiamine-derived compound with demonstrated kokumi taste activity. Sensory-based studies have determined its taste threshold concentration to be between 35 and 120 µmol/L.
Relevance: This compound shares a pyrimidine ring and a methylthio group with (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride. Both compounds also have amino groups and a three-carbon chain connecting the sulfur atom to a terminal hydroxyl group.
Compound Description: This compound, like the previous one, is a thiamine derivative with kokumi taste activity. It has a taste threshold concentration ranging from 35 to 120 µmol/L. Its formation involves an intermolecular pathway originating from thiamine.
Relevance: This compound shares structural similarities with (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride, including a pyrimidine ring, a methylthio group, an amino group, and a five-carbon chain connecting the sulfur atom to a terminal hydroxyl group.
Compound Description: Another thiamine-derived compound exhibiting kokumi taste activity. Similar to the other compounds, its taste threshold falls between 35 and 120 µmol/L. Quantitative studies confirmed thiamine as its sole precursor and pointed to an intermolecular formation pathway.
Relevance: While possessing a furan ring instead of the hydroxyl group found in (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride, this compound shares the pyrimidine ring, a methylthio group, an amino group, and a similar overall structural arrangement.
(4-amino-2-methylpyrimidin-5-yl)methanethiol
Compound Description: (4-amino-2-methylpyrimidin-5-yl)methanethiol is a thiamine derivative that exhibits taste-modulating activity. Its taste threshold concentration ranges from 35 to 880 µmol/L.
Relevance: This compound represents a simplified version of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride. It contains the core pyrimidine ring, methylthio group, and amino group but lacks the additional hydroxyl-bearing carbon chain.
2-methyl-5-((methylthio)methyl)pyrimidin-4-amine
Compound Description: This is another thiamine-derived taste modulator. Its taste threshold lies between 35 and 880 µmol/L.
Relevance: Structurally similar to (4-amino-2-methylpyrimidin-5-yl)methanethiol, this compound also possesses the core pyrimidine ring, methylthio group, and amino group. It lacks the extended carbon chain present in (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride.
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